molecular formula C17H15ClN4S B14931265 3-{5-[(4-chlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}pyridine

3-{5-[(4-chlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B14931265
M. Wt: 342.8 g/mol
InChI Key: YHWSWNMKECQDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE is a complex organic compound that features a triazole ring, a pyridine ring, and a chlorobenzyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-{4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-{4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE involves its interaction with specific molecular targets. The triazole ring and chlorobenzyl sulfanyl group can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-ALLYL-5-[(3-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE
  • 3-{4-ALLYL-5-[(4-BROMOBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE
  • 3-{4-ALLYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE

Uniqueness

The uniqueness of 3-{4-ALLYL-5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the chlorobenzyl sulfanyl group, in particular, can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C17H15ClN4S

Molecular Weight

342.8 g/mol

IUPAC Name

3-[5-[(4-chlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C17H15ClN4S/c1-2-10-22-16(14-4-3-9-19-11-14)20-21-17(22)23-12-13-5-7-15(18)8-6-13/h2-9,11H,1,10,12H2

InChI Key

YHWSWNMKECQDQO-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.